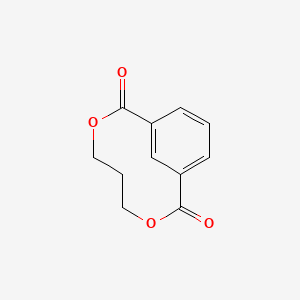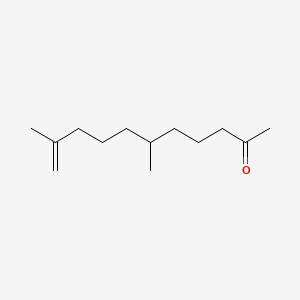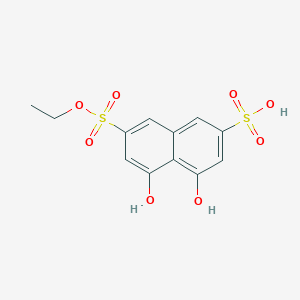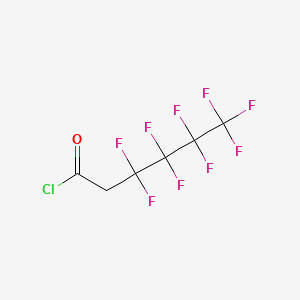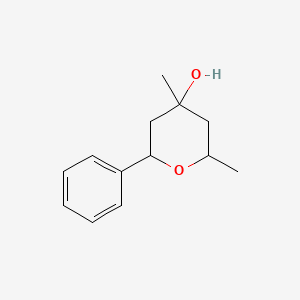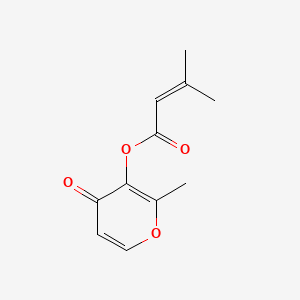
Aluminium (Z)-hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium (Z)-hexadec-9-enoate is an organometallic compound that combines aluminium with a long-chain unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (Z)-hexadec-9-enoate typically involves the reaction of aluminium alkoxides or aluminium chloride with hexadec-9-enoic acid. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminium precursor. Common solvents used in this synthesis include toluene and hexane. The reaction conditions often require heating to facilitate the formation of the aluminium-carboxylate bond.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Aluminium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: Under certain conditions, the aluminium center can be reduced, leading to the formation of lower oxidation state aluminium species.
Substitution: The carboxylate group can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Major Products Formed:
Oxidation: Aluminium oxide and various organic by-products.
Reduction: Lower oxidation state aluminium compounds.
Substitution: New aluminium complexes with different ligands.
Scientific Research Applications
Aluminium (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Medicine: Research is ongoing into its use as an adjuvant in vaccines, enhancing the immune response.
Industry: It is used in the production of high-performance materials, including coatings and composites.
Mechanism of Action
The mechanism by which Aluminium (Z)-hexadec-9-enoate exerts its effects involves the interaction of the aluminium center with various molecular targets. In catalysis, the aluminium atom can coordinate with substrates, facilitating their transformation into desired products. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and enhancing the delivery of therapeutic agents.
Comparison with Similar Compounds
Aluminium stearate: Another aluminium fatty acid complex, used in similar applications but with different chain length and saturation.
Aluminium oleate: Similar structure but with a different unsaturation position in the fatty acid chain.
Aluminium palmitate: Similar to Aluminium (Z)-hexadec-9-enoate but with a saturated fatty acid chain.
Uniqueness: this compound is unique due to its specific unsaturation position, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.
Properties
CAS No. |
93894-06-5 |
|---|---|
Molecular Formula |
C48H87AlO6 |
Molecular Weight |
787.2 g/mol |
IUPAC Name |
aluminum;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/3C16H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;;+3/p-3/b3*8-7-; |
InChI Key |
YITMMULRTZBHKV-LWTKGLMZSA-K |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


